molecular formula C10H10FNO3 B1383317 5-(Cyclopropylmethoxy)-3-fluoropyridine-2-carboxylic acid CAS No. 1286777-05-6

5-(Cyclopropylmethoxy)-3-fluoropyridine-2-carboxylic acid

Cat. No.: B1383317
CAS No.: 1286777-05-6
M. Wt: 211.19 g/mol
InChI Key: KCJISHKAUURYHR-UHFFFAOYSA-N
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Description

5-(Cyclopropylmethoxy)-3-fluoropyridine-2-carboxylic acid (CAS: 1286777-05-6) is a pyridine-based carboxylic acid derivative featuring a cyclopropylmethoxy group at position 5 and a fluorine atom at position 3. With a molecular formula of C₁₀H₁₀FNO₃ and a molecular weight of 211.19 g/mol, it is commercially available at >95% purity, offered by suppliers such as Hubei Guoyun Furui Technology Co., Ltd. . Its InChIKey (UUESRCQZQHWRSO-UHFFFAOYSA-N) and PubChem CID (86775660) facilitate structural verification and database referencing . The compound is priced at €870.00 per 50 mg (CymitQuimica), reflecting its specialized synthesis and demand in pharmaceutical research .

Properties

IUPAC Name

5-(cyclopropylmethoxy)-3-fluoropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO3/c11-8-3-7(15-5-6-1-2-6)4-12-9(8)10(13)14/h3-4,6H,1-2,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJISHKAUURYHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC(=C(N=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopropylmethoxy)-3-fluoropyridine-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-fluoropyridine-2-carboxylic acid with cyclopropylmethanol in the presence of a suitable base and a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and minimize waste .

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopropylmethoxy)-3-fluoropyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry

5-(Cyclopropylmethoxy)-3-fluoropyridine-2-carboxylic acid serves as a valuable building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including:

  • Oxidation : Transforming the compound into carboxylic acids or other oxidized derivatives.
  • Reduction : Converting the carboxylic acid group into alcohols or other reduced forms.
  • Substitution Reactions : The fluorine atom and methoxy group can be replaced with other functional groups, facilitating the creation of diverse chemical entities.

Biological Research

The compound is being studied for its potential biological activities, particularly:

  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit activity against various pathogens.
  • Anti-inflammatory Effects : Research indicates potential for reducing inflammation, making it a candidate for therapeutic applications in inflammatory diseases.

Medicinal Applications

Research is ongoing to explore the therapeutic potential of this compound in treating various diseases:

  • Pulmonary Fibrosis : Investigations are examining its efficacy as a treatment option for this chronic lung disease.
  • Cancer Therapy : The compound has shown promise in inhibiting cancer cell proliferation. For example, studies have reported significant cytotoxic effects against human cancer cell lines, with IC50 values indicating potent antitumor activity .

Industrial Uses

In the industrial sector, this compound is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatility makes it an attractive scaffold for developing new materials and compounds .

Anticancer Activity

  • A study reported that certain derivatives of pyridine exhibited significant antitumor potential against human cancer cell lines, with IC50 values in the low micromolar range .
  • Modifications to the pyridine structure were found to enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

Enzyme Inhibition

Research has indicated that this compound may act as an inhibitor for specific enzymes involved in disease processes, further supporting its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of 5-(Cyclopropylmethoxy)-3-fluoropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Price (50 mg)
5-(Cyclopropylmethoxy)-3-fluoropyridine-2-carboxylic acid 1286777-05-6 C₁₀H₁₀FNO₃ 211.19 3-F, 5-(cyclopropylmethoxy) €870.00
5-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid - C₉H₁₀N₂O₃ 210.19 Pyrazine core, 5-(cyclopropylmethoxy) €675.00
5-(2-Fluorophenyl)-2-hydroxynicotinic acid 1267011-08-4 C₁₁H₇FNO₃ 220.18 2-Hydroxy, 5-(2-fluorophenyl) -
3,6-Dichloropyridine-2-carboxylic acid 1702-17-6 C₆H₃Cl₂NO₂ 192.00 3-Cl, 6-Cl -
2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid 1256837-04-3 C₈H₇F₂NO₃ 203.14 2-(difluoromethyl), 5-OCH₃ -
Key Observations:

Nicotinic acid derivatives (e.g., 5-(2-Fluorophenyl)-2-hydroxynicotinic acid) introduce a hydroxyl group, increasing polarity and acidity compared to the target compound .

Substituent Effects :

  • Cyclopropylmethoxy Group : Enhances metabolic stability and lipophilicity compared to smaller alkoxy groups (e.g., methoxy in CAS 1256837-04-3) .
  • Halogenation : Chlorine atoms (3,6-dichloro analog) increase electron-withdrawing effects, lowering pKa and boosting acidity relative to fluorine .

Synthetic Complexity :

  • The target compound’s higher cost vs. its pyrazine analog (€870 vs. €675) suggests more challenging synthesis, possibly due to regioselective fluorination or cyclopropane integration .

Biological Activity

5-(Cyclopropylmethoxy)-3-fluoropyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C10H11FNO3
  • Molecular Weight : 215.20 g/mol
  • CAS Number : Not available in the provided sources.

The compound features a pyridine ring with a fluorine atom and a cyclopropylmethoxy group, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the fluorine atom can enhance the compound's lipophilicity, potentially improving membrane permeability and bioavailability.

Interaction with Enzymes

Research indicates that compounds similar to this compound can act as enzyme inhibitors. For instance, studies on related pyridine derivatives have shown their efficacy in inhibiting lactate dehydrogenase (LDH) and other metabolic enzymes, which are crucial in various pathological conditions such as cancer and metabolic disorders .

Antitumor Activity

In vitro studies have demonstrated that compounds with similar structures exhibit notable cytotoxic effects against various cancer cell lines. For example, derivatives of pyridine carboxylic acids have shown promising antitumor activity by inducing apoptosis in cancer cells through the modulation of signaling pathways .

Antimicrobial Properties

Some studies suggest that pyridine derivatives can possess antimicrobial activity. The mechanism often involves the disruption of bacterial cell membranes or inhibition of essential metabolic pathways. This property makes them potential candidates for developing new antibiotics.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study focused on the synthesis and evaluation of pyridine derivatives reported that certain compounds exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating significant antitumor potential .
    • Another investigation revealed that specific modifications to the pyridine structure could enhance selectivity towards cancer cells while reducing toxicity to normal cells.
  • Enzyme Inhibition :
    • Research has shown that similar compounds can inhibit key metabolic enzymes involved in cancer progression. For instance, a derivative demonstrated an IC50 value of 0.7 μM against LDH, suggesting strong inhibitory effects on glycolytic pathways critical for tumor growth .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (μM)Reference
This compoundAntitumorTBDOngoing Research
Pyridine derivative ALDH Inhibition0.7
Pyridine derivative BAntimicrobialTBD
Pyridine derivative CCytotoxicityLow μM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(Cyclopropylmethoxy)-3-fluoropyridine-2-carboxylic acid
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5-(Cyclopropylmethoxy)-3-fluoropyridine-2-carboxylic acid

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